REACTION_CXSMILES
|
C[Mg+].[Br-].[NH:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.[CH:9]1([C:15](Cl)=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>CCOCC>[CH:9]1([C:15]([C:5]2[NH:4][CH:8]=[CH:7][CH:6]=2)=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1|
|
Name
|
|
Quantity
|
99.3 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched by slowly addition of sat. NH4Cl
|
Type
|
ADDITION
|
Details
|
diluted with EA and water
|
Type
|
WASH
|
Details
|
washed with (3×) water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)C=1NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 18.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |